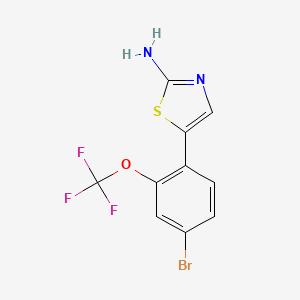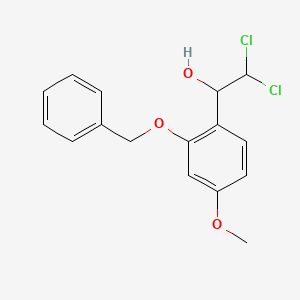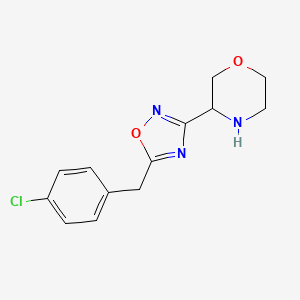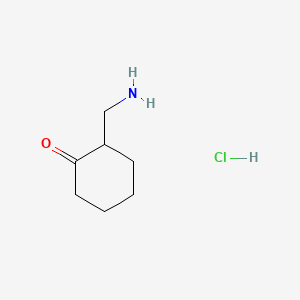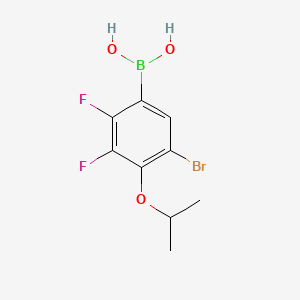
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Aqueous or organic solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Difluoro-4-isopropoxyphenyl)boronic acid
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
Uniqueness
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.
Eigenschaften
Molekularformel |
C9H10BBrF2O3 |
|---|---|
Molekulargewicht |
294.89 g/mol |
IUPAC-Name |
(5-bromo-2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4,14-15H,1-2H3 |
InChI-Schlüssel |
WIDBXJAFBATOPK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1F)F)OC(C)C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


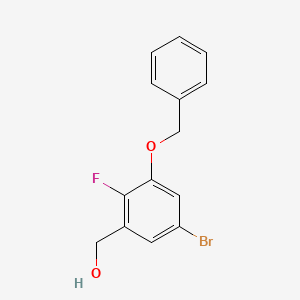
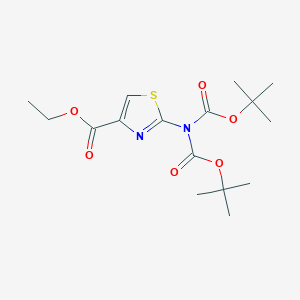
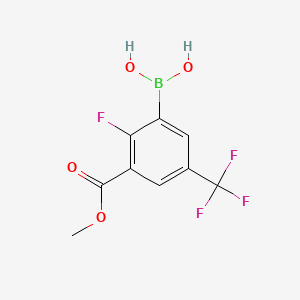
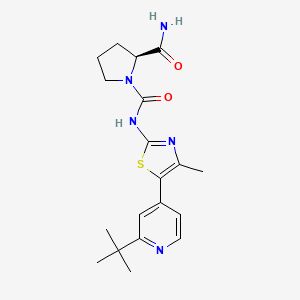
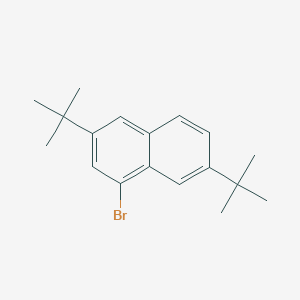

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
